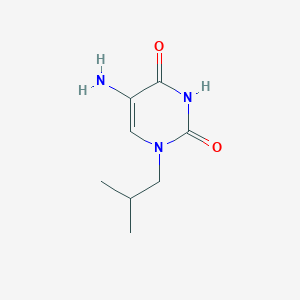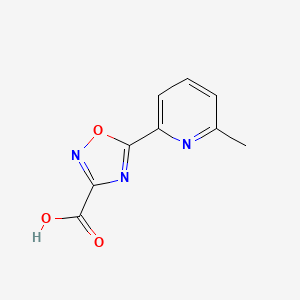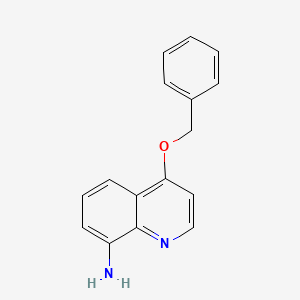
4-(Benzyloxy)quinolin-8-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Benzyloxy)quinolin-8-amine is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound consists of a quinoline ring substituted with a benzyloxy group at the 4-position and an amine group at the 8-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)quinolin-8-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxyquinoline with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)quinoline. This intermediate is then subjected to nitration to introduce a nitro group at the 8-position, followed by reduction using a reducing agent like tin(II) chloride to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
4-(Benzyloxy)quinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-8-carboxylic acid derivatives.
Reduction: Reduction of the nitro group to an amine group is a key step in its synthesis.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Tin(II) chloride or hydrogenation with palladium on carbon can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Quinoline-8-carboxylic acid derivatives.
Reduction: this compound.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
科学的研究の応用
Chemistry: It serves as a valuable intermediate in the synthesis of more complex quinoline derivatives.
Medicine: It has been investigated for its potential use in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials and as a ligand in coordination chemistry.
作用機序
The mechanism of action of 4-(Benzyloxy)quinolin-8-amine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of enzymes essential for the survival of pathogens, such as Plasmodium species responsible for malaria . It may also interfere with DNA synthesis and repair mechanisms, leading to cell death in cancer cells .
類似化合物との比較
Similar Compounds
Quinoline-8-amine: Lacks the benzyloxy group but shares the quinoline scaffold.
4-Hydroxyquinoline: Contains a hydroxyl group instead of a benzyloxy group at the 4-position.
8-Nitroquinoline: Contains a nitro group at the 8-position instead of an amine group.
Uniqueness
4-(Benzyloxy)quinolin-8-amine is unique due to the presence of both the benzyloxy and amine groups, which confer distinct chemical and biological properties. The benzyloxy group enhances its lipophilicity, improving its ability to penetrate cell membranes, while the amine group is crucial for its biological activity .
特性
分子式 |
C16H14N2O |
|---|---|
分子量 |
250.29 g/mol |
IUPAC名 |
4-phenylmethoxyquinolin-8-amine |
InChI |
InChI=1S/C16H14N2O/c17-14-8-4-7-13-15(9-10-18-16(13)14)19-11-12-5-2-1-3-6-12/h1-10H,11,17H2 |
InChIキー |
IACNFWJEJQEJIA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=C3C=CC=C(C3=NC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


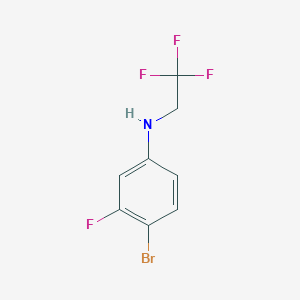
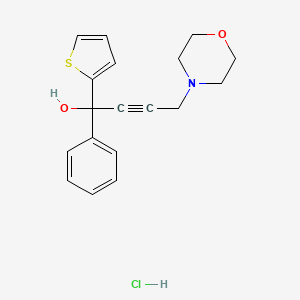
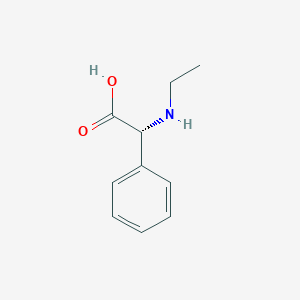
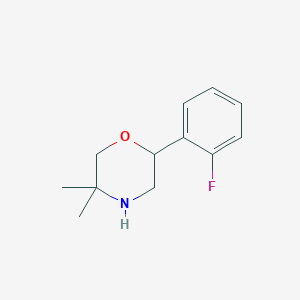
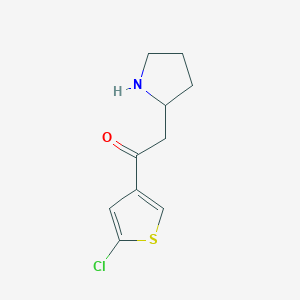
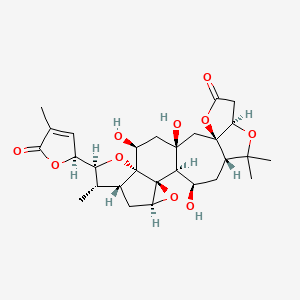
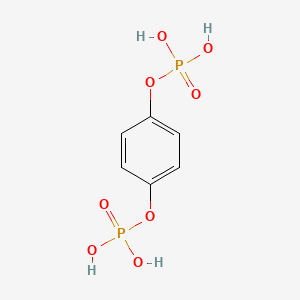
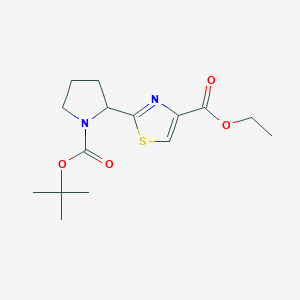

![N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[[2-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide](/img/structure/B13073636.png)
![Methyl 5-[3-(trifluoromethyl)phenyl]oxolane-2-carboxylate](/img/structure/B13073639.png)
![3-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylicacid](/img/structure/B13073645.png)
